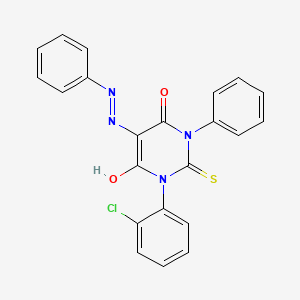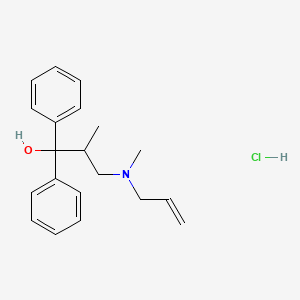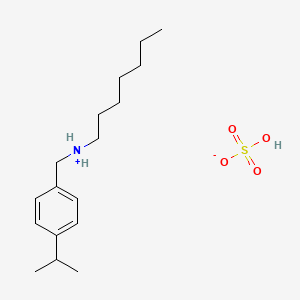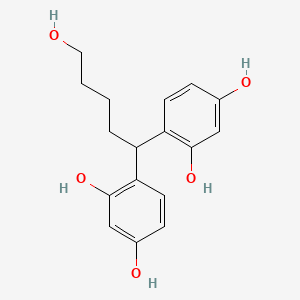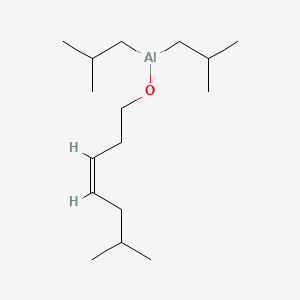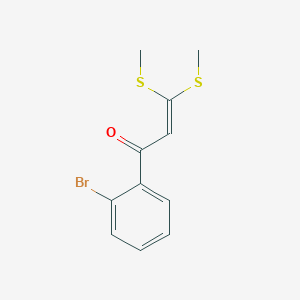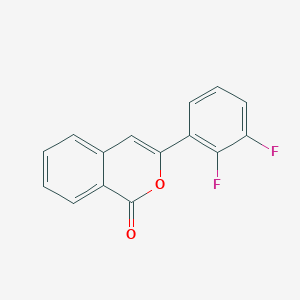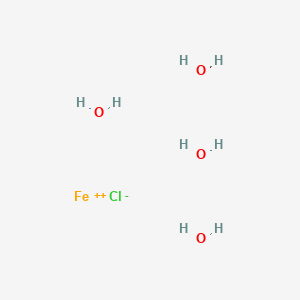
Iron(2+);chloride;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+);chloride;tetrahydrate, also known as ferrous chloride tetrahydrate, is a chemical compound with the formula FeCl₂·4H₂O. It is a pale green solid that is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its reducing properties and its role as a precursor to other iron compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(2+);chloride;tetrahydrate can be synthesized by dissolving iron in hydrochloric acid, followed by crystallization from water. The reaction is as follows: [ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 ] The resulting ferrous chloride is then crystallized from water to obtain the tetrahydrate form .
Industrial Production Methods: In industrial settings, ferrous chloride is often produced as a byproduct of steel production. The waste hydrochloric acid from steel pickling processes reacts with iron to form ferrous chloride. This solution is then concentrated and crystallized to obtain the tetrahydrate form .
Types of Reactions:
Oxidation: this compound can be oxidized to iron(3+) chloride in the presence of oxidizing agents. [ \text{4FeCl}_2 + \text{O}_2 + 4\text{HCl} \rightarrow 4\text{FeCl}_3 + 2\text{H}_2\text{O} ]
Reduction: It acts as a reducing agent in various chemical reactions, reducing other compounds while itself being oxidized to iron(3+) chloride.
Substitution: It can undergo substitution reactions where the chloride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen gas, carbon monoxide.
Solvents: Water, methanol, and other polar solvents.
Major Products Formed:
Iron(3+) chloride (FeCl₃): Formed during oxidation reactions.
Iron complexes: Formed during substitution reactions with various ligands.
Aplicaciones Científicas De Investigación
Iron(2+);chloride;tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in the synthesis of various iron complexes and as a precursor to other iron compounds.
Biology: Employed in studies related to iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron-deficiency anemia.
Industry: Utilized in wastewater treatment as a flocculating agent and in the dyeing industry as a mordant
Mecanismo De Acción
The mechanism of action of iron(2+);chloride;tetrahydrate primarily involves its ability to donate electrons, making it an effective reducing agent. In biological systems, it participates in redox reactions, playing a crucial role in cellular respiration and oxygen transport. The compound interacts with various molecular targets, including enzymes and proteins involved in iron metabolism .
Comparación Con Compuestos Similares
Iron(3+) chloride (FeCl₃): A common oxidizing agent with different chemical properties.
Iron(2+) sulfate (FeSO₄): Another iron(2+) compound used in similar applications but with different solubility and reactivity.
Iron(2+) bromide (FeBr₂): Similar in structure but with bromide ions instead of chloride.
Uniqueness: Iron(2+);chloride;tetrahydrate is unique due to its high solubility in water and its ability to form stable tetrahydrate crystals. Its reducing properties and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
ClFeH8O4+ |
|---|---|
Peso molecular |
163.36 g/mol |
Nombre IUPAC |
iron(2+);chloride;tetrahydrate |
InChI |
InChI=1S/ClH.Fe.4H2O/h1H;;4*1H2/q;+2;;;;/p-1 |
Clave InChI |
WTPDOLWWPWJHPI-UHFFFAOYSA-M |
SMILES canónico |
O.O.O.O.[Cl-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
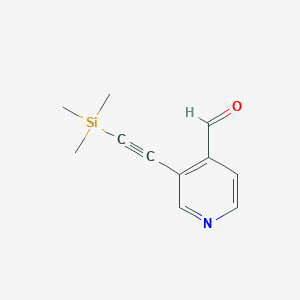
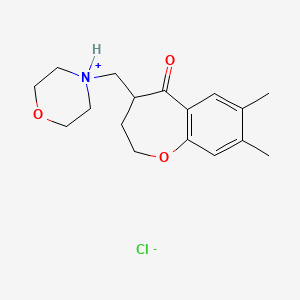
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)
